

## FR194921: A Technical Guide for Researchers in Dementia and Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FR194921 |           |
| Cat. No.:            | B1674020 | Get Quote |

**FR194921** is a potent, selective, and orally active antagonist of the central adenosine A1 receptor, demonstrating significant potential in preclinical models for the treatment of dementia and anxiety disorders. This technical guide provides an in-depth overview of **FR194921**, consolidating key data on its pharmacological profile, preclinical efficacy, and methodologies for its study.

## **Core Compound Characteristics**

**FR194921**, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, has been identified as a highly selective antagonist for the adenosine A1 receptor.[1] It exhibits high brain penetrability and good oral bioavailability, making it a promising candidate for central nervous system disorders.[1][2]

## **Binding Affinity and Pharmacokinetics**

Quantitative analysis of **FR194921**'s binding affinity and pharmacokinetic profile in rats underscores its potency and favorable drug-like properties.



| Parameter                 | Value        | Species | Reference |
|---------------------------|--------------|---------|-----------|
| Binding Affinity (Ki)     |              |         |           |
| Adenosine A1<br>Receptor  | 6.6 nM       | Human   | [2][3]    |
| Adenosine A2A<br>Receptor | 5400 nM      | Human   | [2][3]    |
| Adenosine A3<br>Receptor  | No affinity  | Human   | [1]       |
| Oral<br>Pharmacokinetics  |              |         |           |
| Cmax                      | 2.13 μg/mL   | Rat     | [2]       |
| Tmax                      | 0.63 h       | Rat     | [2]       |
| AUC                       | 6.91 μg·h/mL | Rat     | [2]       |
| Oral Bioavailability      | 60.6%        | Rat     | [2]       |

# Preclinical Efficacy in Models of Dementia and Anxiety

**FR194921** has demonstrated significant efficacy in animal models relevant to dementia and anxiety, highlighting its therapeutic potential.

## **Cognitive Enhancement in a Dementia Model**

In a passive avoidance test, a widely used model for assessing learning and memory, FR194921 was shown to counteract memory deficits induced by scopolamine, a muscarinic antagonist that causes amnesia.[1]



| Model                                                                 | Treatment                | Doses of<br>FR194921 | Outcome                                         | Reference |
|-----------------------------------------------------------------------|--------------------------|----------------------|-------------------------------------------------|-----------|
| Scopolamine-<br>induced memory<br>deficit (Passive<br>Avoidance Test) | Scopolamine (1<br>mg/kg) | 0.32, 1 mg/kg        | Significantly<br>ameliorated<br>memory deficits | [1]       |

## **Anxiolytic Activity in Anxiety Models**

**FR194921** exhibited specific anxiolytic effects in two standard animal models of anxiety, the social interaction test and the elevated plus maze, without significantly affecting general behavior.[1]

| Model                   | Outcome                      | Reference |
|-------------------------|------------------------------|-----------|
| Social Interaction Test | Specific anxiolytic activity | [1]       |
| Elevated Plus Maze      | Specific anxiolytic activity | [1]       |

## **Signaling Pathway**

As an adenosine A1 receptor antagonist, **FR194921** is thought to exert its effects by blocking the inhibitory action of endogenous adenosine in the brain. In regions critical for memory and emotion, such as the hippocampus and amygdala, adenosine A1 receptors are coupled to inhibitory G proteins (Gi). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream signaling cascades that dampen neuronal activity. By antagonizing these receptors, **FR194921** is hypothesized to disinhibit neuronal signaling, thereby enhancing neurotransmission and synaptic plasticity, which are crucial for cognitive function and the regulation of anxiety.





Click to download full resolution via product page

Caption: Proposed signaling pathway of FR194921.

## **Experimental Protocols**

Detailed methodologies for the key behavioral assays used to evaluate the efficacy of **FR194921** are provided below.

### **Passive Avoidance Test**

This test assesses long-term memory based on fear conditioning.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

#### Procedure:

 Acquisition Trial: A rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural aversion to light, rats will







typically enter the dark chamber. Once the rat has fully entered, the door is closed, and a mild, brief electric foot shock is delivered.

 Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory retention of the aversive stimulus.





Click to download full resolution via product page

Caption: Experimental workflow for the passive avoidance test.



## **Elevated Plus Maze**

This test is used to assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

#### Procedure:

- A rat is placed in the center of the maze, facing one of the open arms.
- The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
- The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds increase the time spent in the open arms.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological characterization of FR194921, a new potent, selective, and orally active antagonist for central adenosine A1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FR194921 CAS NO:202646-80-8 GlpBio [glpbio.cn]



- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FR194921: A Technical Guide for Researchers in Dementia and Anxiety Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674020#fr194921-for-studying-dementia-and-anxiety-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com